(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone
Overview
Description
- (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone is a chemical compound with several applications in pharmaceutical and biochemical research. It is known for its role as an intermediate in the synthesis of various drugs and compounds.
Synthesis Analysis
- A practical synthesis approach involves converting commercially available 4-nitrophenol into 2-butyl-5-nitrobenzofuran, which upon further acylation and deprotection of the methyl group gives the desired compound (Raja Gopal et al., 2012).
- Another method includes microwave-assisted synthesis using a Pd-Cu catalyzed Sonogashira coupling reaction, which is efficient and rapid, reducing synthesis time and effort (Parmar et al., 2018).
Molecular Structure Analysis
- The molecular structure has been characterized spectroscopically and through X-ray diffraction studies in various researches. These analyses provide insights into the compound's crystal and molecular structure, essential for understanding its chemical behavior and interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
- This compound is involved in various chemical reactions, including bromination, nitration, and oxidation processes, as demonstrated in studies of related benzofuran derivatives (Hishmat & Rahman, 1973).
- Its reactivity and interaction with other molecules can be analyzed using computational methods like density functional theory (DFT), providing insights into its chemical properties (Shahana & Yardily, 2020).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- The compound has been involved in the synthesis of various pharmaceutical agents. For instance, a study explored the synthesis and antiestrogenic activity of related compounds, demonstrating their potent antiestrogenic activity by both oral and subcutaneous administration to rats and mice. This suggests a potential application in treatments targeting estrogen receptors (Jones et al., 1979).
Development of Selective Estrogen Receptor Modulators (SERMs)
- Another research study focused on the discovery and synthesis of novel, highly potent selective estrogen receptor modulators (SERMs). These compounds, including variations of the mentioned compound, showed promising estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus, indicating potential therapeutic applications (Palkowitz et al., 1997).
Radiochemical Applications in Imaging
- A related compound was developed as a radioligand for imaging brain histamine subtype 3 (H3) receptors with positron emission tomography (PET). The study highlighted its favorable properties as a candidate PET radioligand, including high brain uptake and a high proportion of H3 receptor-specific signal, suggesting potential applications in neuroimaging (Bao et al., 2012).
Anti-inflammatory and Gastroprotective Research
- A study involving the synthesis of 1,3-diaryl propen-1-ones (chalcones) related to the compound revealed significant anti-inflammatory and gastroprotective activities. These findings indicate potential applications in treating inflammation and gastric ulcers (Okunrobo et al., 2006).
Neuroprotective Activity
- Research on antioxidant 8-alkylamino-1,4-benzoxazines related to the compound showed that these compounds prevented the fall in ATP levels caused by hypoxia in astrocytes and were powerful neuroprotective agents in a model of brain damage. This suggests potential applications in neuroprotection and treating conditions like cerebral palsy (Largeron et al., 2001).
Safety And Hazards
properties
IUPAC Name |
(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-4-5-18-19(20(22)13-6-9-15(25-2)10-7-13)16-12-14(21(23)24)8-11-17(16)26-18/h6-12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALRXZJYXWYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626718 | |
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone | |
CAS RN |
141627-42-1 | |
Record name | 2-Butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141627-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanone, (2-butyl-5-nitro-3-benzofuranyl)(4-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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